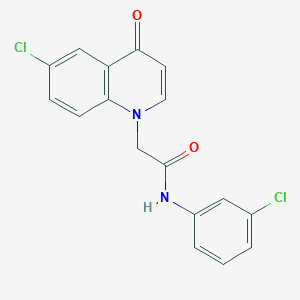
1,3-Dimethyl-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-indole-5-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate, which undergo cyclization and subsequent carboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
1,3-Dimethyl-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-indole-5-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1-Methyl-indole-3-carboxylic acid: Similar structure but with different substitution patterns.
Indole-5-carboxylic acid: Lacks the methyl groups at positions 1 and 3
Uniqueness
1,3-Dimethyl-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 3 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,3-dimethylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12(2)10-4-3-8(11(13)14)5-9(7)10/h3-6H,1-2H3,(H,13,14) |
InChI Key |
IOZOHDDKKGVKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12192324.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12192328.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3,4,5-trimethoxybenzyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12192334.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12192338.png)
![1'-Allyl-1-(4-methoxybenzoyl)-1,4-dihydrospiro[benzo[d][1,3]oxazine-2,3'-indolin]-2'-one](/img/structure/B12192341.png)
![Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B12192344.png)


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B12192356.png)
![2-{[2-(Phenylamino)pteridin-4-yl]amino}ethan-1-ol](/img/structure/B12192359.png)

![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B12192367.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12192370.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12192374.png)
